![molecular formula C6H10B10S B13756594 1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- CAS No. 62906-36-9](/img/structure/B13756594.png)
1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- is a derivative of carborane, a class of compounds known for their unique boron-carbon clusters. These clusters are characterized by their electron-deficient nature and polyhedral structures. The compound has a molecular formula of C6H9B10S and a molecular weight of 221.3 . Carboranes are known for their thermal stability and resistance to chemical degradation, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- typically involves the modification of o-carboraneThis can be achieved through a series of reactions, including the formation of intermediates and subsequent substitution reactions . Industrial production methods may involve the use of specialized equipment and conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions
Applications De Recherche Scientifique
1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- involves its interaction with molecular targets through its boron clusters. In BNCT, the compound delivers boron atoms to tumor cells, which are then irradiated with neutrons. This results in the release of high-energy alpha particles that selectively destroy cancer cells while sparing healthy tissue . The molecular pathways involved include the uptake of the compound by tumor cells and its subsequent localization within the cells.
Comparaison Avec Des Composés Similaires
1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- can be compared with other carborane derivatives, such as:
Propriétés
Numéro CAS |
62906-36-9 |
|---|---|
Formule moléculaire |
C6H10B10S |
Poids moléculaire |
222.3 g/mol |
InChI |
InChI=1S/C6H10B10S/c1-2-3-17-4-6-5(7-11-9-6)8-12-14-16-15-13-10-6/h5H,2-4H2,1H3 |
Clé InChI |
DHAAROCUCBUVDR-UHFFFAOYSA-N |
SMILES canonique |
[B]1[B][B][B]C2[B][B][B]C2([B][B][B]1)CSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


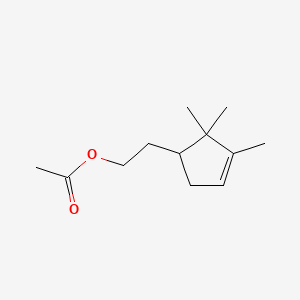
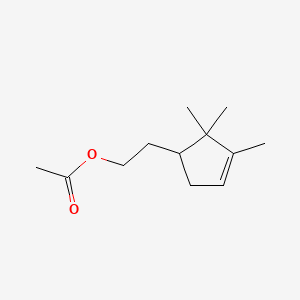
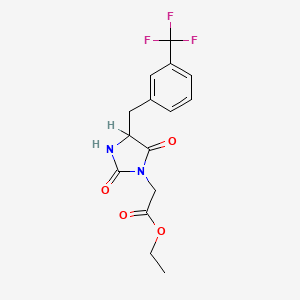
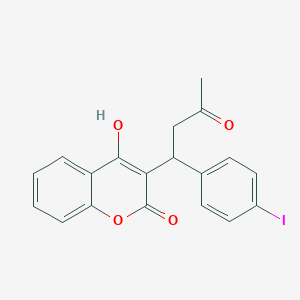
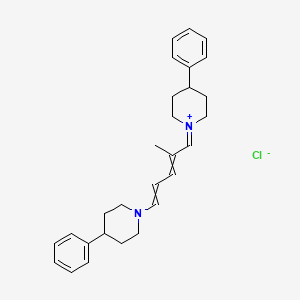
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
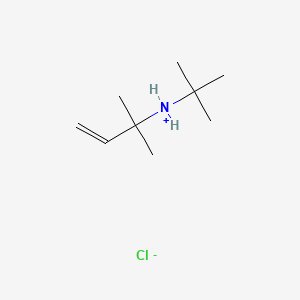
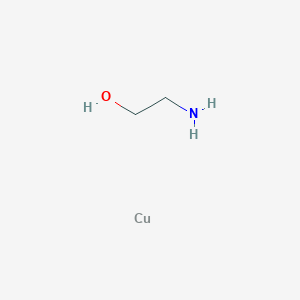
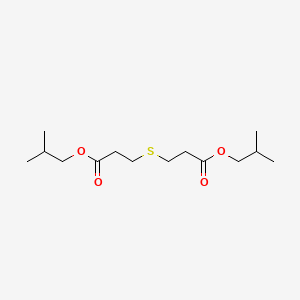
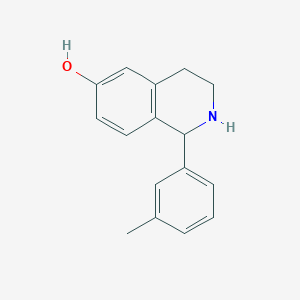
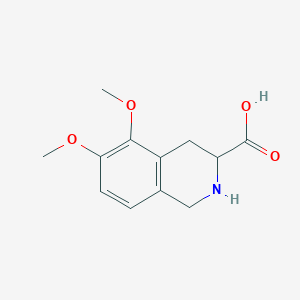
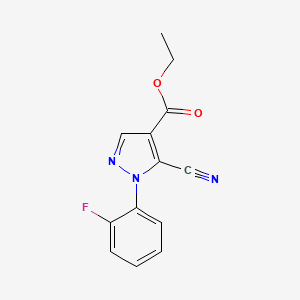
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
